molecular formula C11H14N2 B1622613 3-[(2,3-Dimethylphenyl)amino]propanenitrile CAS No. 36034-59-0

3-[(2,3-Dimethylphenyl)amino]propanenitrile

Cat. No. B1622613
CAS RN: 36034-59-0
M. Wt: 174.24 g/mol
InChI Key: XUIZSHFDUYDHSY-UHFFFAOYSA-N
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Description

3-[(2,3-Dimethylphenyl)amino]propanenitrile, also known as DMAPCN, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and has a low melting point. DMAPCN is a versatile compound that can be used in a variety of organic synthesis reactions and has been used in the development of new drugs and other compounds. It is also useful in the study of biochemical and physiological processes.

Scientific Research Applications

Catalytic Applications

The ruthenium-catalyzed reaction of aniline derivatives with organoboronates, including compounds related to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, demonstrates the potential for novel carbon-carbon bond formation. This process highlights the cleavage of aryl carbon−nitrogen bonds, offering a pathway for synthesizing phenylated products, which is a significant step in organic synthesis and pharmaceutical manufacturing (Ueno et al., 2007).

Synthesis of Heterocyclic Compounds

Research into the synthesis of new indole-containing derivatives, leveraging compounds akin to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, has opened avenues for creating heterocyclic substances with promising antimicrobial activities. These synthetic strategies enable the development of potential therapeutic agents against a range of microbial organisms, showcasing the compound's utility in medicinal chemistry (Behbehani et al., 2011).

Photochemical Reactions

The study of photochemical transformations, especially in polar media, where derivatives of 3-[(2,3-Dimethylphenyl)amino]propanenitrile undergo photoheterolysis, sheds light on the complex behaviors of these compounds under ultraviolet irradiation. Such investigations are fundamental for understanding the photostability and photoactivation processes relevant to material sciences and photopharmacology (Guizzardi et al., 2001).

Advanced Material Development

The synthesis and characterization of conjugated polyelectrolytes based on polyfluorene, where the structural motifs resemble those of 3-[(2,3-Dimethylphenyl)amino]propanenitrile, illustrate the compound's relevance in creating materials with novel electrochemical and photophysical properties. Such materials find applications in optoelectronics, including light-emitting diodes and photovoltaic cells (Huang et al., 2004).

Nanotechnology

The controlled synthesis of single-crystal one-dimensional nanostructures from charge-transfer organic molecules, closely related to 3-[(2,3-Dimethylphenyl)amino]propanenitrile, underscores the compound's potential in nanotechnology. This process, utilizing directional supramolecular interactions, enables the formation of nanoribbons, nanotubes, and nanowires, pivotal for the advancement in nano-electronic devices and sensors (Zhang et al., 2007).

properties

IUPAC Name

3-(2,3-dimethylanilino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-9-5-3-6-11(10(9)2)13-8-4-7-12/h3,5-6,13H,4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIZSHFDUYDHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395323
Record name 3-[(2,3-dimethylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,3-Dimethylphenyl)amino]propanenitrile

CAS RN

36034-59-0
Record name 3-[(2,3-dimethylphenyl)amino]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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